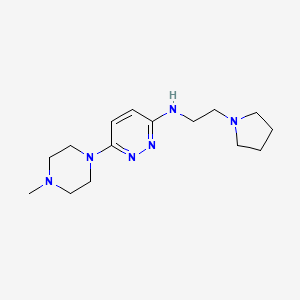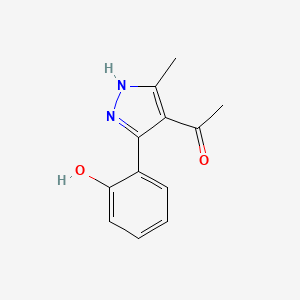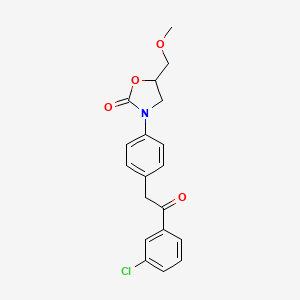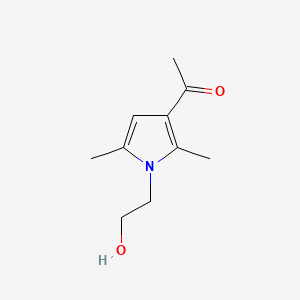
1-(1-(2-Hydroxyethyl)-2,5-dimethylpyrrol-3-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-(2-Hydroxyethyl)-2,5-dimethylpyrrol-3-yl)ethanone is an organic compound that belongs to the class of pyrroles. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom. This specific compound is notable for its unique structure, which includes a hydroxyethyl group and two methyl groups attached to the pyrrole ring, as well as an ethanone group.
Métodos De Preparación
The synthesis of 1-(1-(2-Hydroxyethyl)-2,5-dimethylpyrrol-3-yl)ethanone can be achieved through various synthetic routes. One common method involves the reaction of 2,5-dimethylpyrrole with an appropriate hydroxyethylating agent under controlled conditions. The reaction typically requires a catalyst and may involve steps such as protection and deprotection of functional groups to ensure the desired product is obtained with high purity.
Industrial production methods often involve optimizing these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques to achieve high yields and purity.
Análisis De Reacciones Químicas
1-(1-(2-Hydroxyethyl)-2,5-dimethylpyrrol-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the ethanone group to an alcohol, using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyethyl group can undergo nucleophilic substitution reactions, where it is replaced by other functional groups.
Condensation: The compound can participate in condensation reactions to form larger molecules, often involving the formation of carbon-carbon bonds.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(1-(2-Hydroxyethyl)-2,5-dimethylpyrrol-3-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes, including enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic properties is ongoing, with studies exploring its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism by which 1-(1-(2-Hydroxyethyl)-2,5-dimethylpyrrol-3-yl)ethanone exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The hydroxyethyl group and the ethanone moiety are key functional groups that can participate in hydrogen bonding and other interactions, affecting the compound’s activity and specificity.
Comparación Con Compuestos Similares
Similar compounds to 1-(1-(2-Hydroxyethyl)-2,5-dimethylpyrrol-3-yl)ethanone include other substituted pyrroles, such as:
1-(2-Hydroxyethyl)-2,5-dimethylpyrrole: Lacks the ethanone group, resulting in different reactivity and applications.
2,5-Dimethylpyrrole: A simpler structure without the hydroxyethyl and ethanone groups, used as a building block in organic synthesis.
1-(2-Hydroxyethyl)pyrrole: Contains the hydroxyethyl group but lacks the methyl groups, affecting its chemical properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound in various fields of research and industry.
Propiedades
Número CAS |
114720-29-5 |
|---|---|
Fórmula molecular |
C10H15NO2 |
Peso molecular |
181.23 g/mol |
Nombre IUPAC |
1-[1-(2-hydroxyethyl)-2,5-dimethylpyrrol-3-yl]ethanone |
InChI |
InChI=1S/C10H15NO2/c1-7-6-10(9(3)13)8(2)11(7)4-5-12/h6,12H,4-5H2,1-3H3 |
Clave InChI |
FCQRZPCZFIFSJI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(N1CCO)C)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Pyrimidinamine, 2-[(trimethylsilyl)oxy]-](/img/structure/B12904889.png)
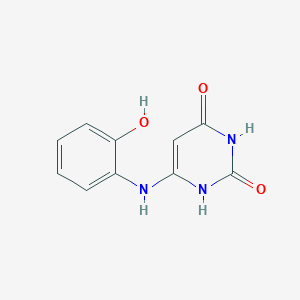
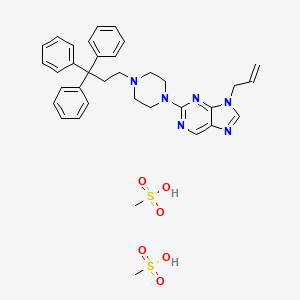
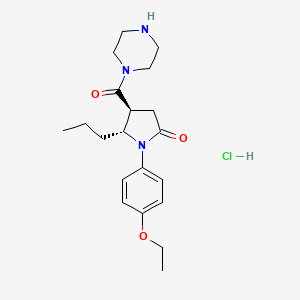
![1-[(Benzyloxy)carbonyl]-L-prolyl-L-alanylglycine](/img/structure/B12904914.png)
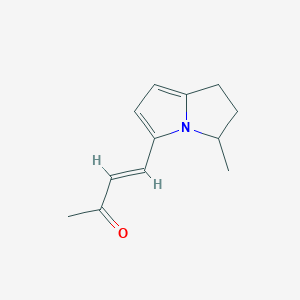

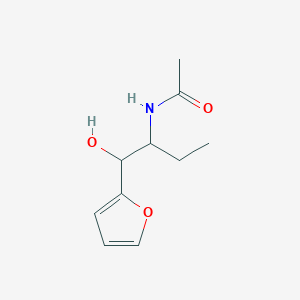
![Imidazo[1,2-a]pyrazin-8-amine, 3-(1,3-benzodioxol-5-yl)-N-methyl-](/img/structure/B12904938.png)
![5-[2-(Methylsulfanyl)anilino]-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B12904939.png)
